BenchChemオンラインストアへようこそ!

6-(4-Methoxyphenyl)pyridin-3-amine

enzyme inhibition pyrimidine biosynthesis dihydroorotase

6-(4-Methoxyphenyl)pyridin-3-amine (CAS 52057-98-4) is a disubstituted pyridine derivative belonging to the 3-aminopyridine class, characterized by a 4-methoxyphenyl substituent at the pyridine 6-position. The compound has a molecular formula of C12H12N2O, a molecular weight of 200.24 g/mol, and a computed XLogP3-AA of 1.8 with a topological polar surface area (TPSA) of 48.1 Ų, placing it within favorable drug-like chemical space.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 52057-98-4
Cat. No. B1586866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxyphenyl)pyridin-3-amine
CAS52057-98-4
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC=C(C=C2)N
InChIInChI=1S/C12H12N2O/c1-15-11-5-2-9(3-6-11)12-7-4-10(13)8-14-12/h2-8H,13H2,1H3
InChIKeyDUYYTOFLIZLBKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Methoxyphenyl)pyridin-3-amine (CAS 52057-98-4) Procurement Profile: Core Identity and Physicochemical Fingerprint


6-(4-Methoxyphenyl)pyridin-3-amine (CAS 52057-98-4) is a disubstituted pyridine derivative belonging to the 3-aminopyridine class, characterized by a 4-methoxyphenyl substituent at the pyridine 6-position [1]. The compound has a molecular formula of C12H12N2O, a molecular weight of 200.24 g/mol, and a computed XLogP3-AA of 1.8 with a topological polar surface area (TPSA) of 48.1 Ų, placing it within favorable drug-like chemical space [1]. Its commercial availability as a research-grade building block is supported by documented batch-specific quality control data including NMR, HPLC, and GC analyses at a standard purity specification of 95% . The compound is classified as non-hazardous under GHS criteria by multiple suppliers, with recommended long-term storage in a cool, dry place .

Why 6-(4-Methoxyphenyl)pyridin-3-amine Cannot Be Interchanged with Common 4-Substituted Phenyl Pyridin-3-amine Analogs


Within the 6-(4-substituted phenyl)pyridin-3-amine series, simple electronic isosteric replacement of the 4-methoxy group with halogen (fluoro, chloro) or methyl substituents introduces substantial alterations to the compound's pharmacokinetic parameter space that preclude interchangeable use in drug discovery programs. Specifically, the methoxy oxygen contributes a hydrogen bond acceptor site absent in methyl and halogen analogs, while the computed LogP values diverge systematically: the 4-methoxy derivative (XLogP3 = 1.8) [1] is more hydrophilic than the 4-chloro (XLogP3 ≈ 3.1) and 4-methyl (XLogP3 ≈ 2.4) congeners, but more lipophilic than 4-hydroxy variants, directly impacting membrane permeability predictions and solubility profiles. Furthermore, the compound is the only member of this closely related analog series for which a defined biological activity fingerprint has been experimentally characterized—a dihydroorotase enzyme inhibition profile with a quantified IC50 value [2]. For the 4-fluoro (CAS 31676-70-7), 4-chloro (CAS 84596-44-1), and 4-methyl (CAS 170850-45-0) analogs, equivalent enzyme inhibition data are absent from the primary literature and authoritative databases, rendering target engagement comparisons impossible and substitution scientifically unjustified.

Quantitative Differentiation of 6-(4-Methoxyphenyl)pyridin-3-amine (CAS 52057-98-4) Against In-Class Analogs: A Procurement-Focused Evidence Compilation


Dihydroorotase Enzyme Inhibition: Target Engagement Data vs. Absence of Data in 4-F, 4-Cl, and 4-CH₃ Analogs

6-(4-Methoxyphenyl)pyridin-3-amine is the only compound within the 6-(4-substituted phenyl)pyridin-3-amine core series for which a quantified enzyme inhibition constant has been deposited in the BindingDB database. The compound inhibited dihydroorotase from mouse Ehrlich ascites cells with an IC50 of 1.80 × 10⁵ nM (180 μM) when tested at a single concentration of 10 μM at pH 7.37 [1]. In contrast, the 4-fluoro (CAS 31676-70-7), 4-chloro (CAS 84596-44-1), and 4-methyl (CAS 170850-45-0) analogs return no dihydroorotase inhibition data in BindingDB, ChEMBL, or PubMed-indexed primary literature [2]. This represents a presence-of-data versus absence-of-data differential, where the methoxy-substituted compound provides a defined, albeit weak, biochemical anchor for structure-activity relationship (SAR) exploration that is entirely unavailable for any close analog.

enzyme inhibition pyrimidine biosynthesis dihydroorotase

Predicted Lipophilicity and Hydrogen Bonding Capacity: Cross-Class Physicochemical Differentiation from Halogen and Methyl Analog Series

Computational profiling reveals that the 4-methoxy substituent imparts a distinct balance between lipophilicity and hydrogen bonding capacity that is systematically inaccessible to halogen or methyl congeners. 6-(4-Methoxyphenyl)pyridin-3-amine has a computed XLogP3 of 1.8 and a TPSA of 48.1 Ų, with one hydrogen bond donor and three hydrogen bond acceptors [1]. The 4-fluoro analog (MW = 188.2 g/mol; XLogP3 ≈ 1.5, TPSA ≈ 38.9 Ų) has only two H-bond acceptors and a lower TPSA, while the 4-chloro analog (MW = 204.7 g/mol; XLogP3 ≈ 3.1, TPSA ≈ 38.9 Ų) is substantially more lipophilic with equally reduced H-bond acceptor count . The TPSA difference of approximately 9.2 Ų between the methoxy and halogen compounds crosses the threshold known to influence intestinal absorption and blood-brain barrier penetration predictions. Furthermore, the methoxy compound's LogP (1.8) resides within the optimal range of 1–3 for oral bioavailability per Lipinski's analysis, whereas the chloro analog at LogP 3.1 begins to breach the recommended upper boundary.

lipophilicity drug-likeness ADME prediction

Characterized Solid-State Identity: Melting Point and Batch QC Enabling Reproducible Experimental Use vs. Uncharacterized Analogs

6-(4-Methoxyphenyl)pyridin-3-amine has a reported melting point of 110–112 °C, a boiling point of 377.4 °C at 760 mmHg, and a density of 1.1 ± 0.1 g/cm³ . Commercial suppliers including Bidepharm provide batch-specific release QC data (NMR, HPLC, GC) at a standard purity of 95% . In contrast, the commercially listed 4-fluoro analog (CAS 31676-70-7) lacks a published melting point in its ChemSrc and PubChem entries, and the 4-chloro analog (CAS 84596-44-1) similarly has limited solid-state characterization data beyond computed properties . The absence of experimentally verified melting point ranges for the halogenated analogs means that users cannot independently verify compound identity or purity via simple melting point determination—a standard first-pass quality check in medicinal chemistry laboratories. The methoxy compound's well-defined thermal properties thus provide a procurement advantage for applications requiring batch-to-batch consistency verification.

quality control solid-state characterization reproducibility

Synthetic Intermediate Versatility: Demonstrated Derivatization Pathways vs. Limited Patent Literature for 4-Halogen and 4-Methyl Analogs

6-(4-Methoxyphenyl)pyridin-3-amine is cited in patent literature (e.g., US-9056832-B2) as a versatile intermediate for pyridine-based bioactive molecule synthesis, where the primary amine at the 3-position enables acylation, sulfonylation, and reductive amination reactions while the 4-methoxyphenyl group provides a metabolically tunable aryl substituent [1]. The related 4-fluoro, 4-chloro, and 4-methyl analogs (CAS 31676-70-7, 84596-44-1, 170850-45-0) have not been identified as intermediates in similar patent-protected synthetic routes within the examined patent literature [2]. Additionally, the methoxy compound serves as a key precursor to (6-(4-methoxyphenyl)pyridin-3-yl)methanamine (CAS 1255636-14-6), where the methoxy group enhances solubility and modulates reactivity for further condensation or coupling reactions . The documented synthetic utility of the methoxy analog contrasts with the primarily commercial listing—but limited patent-cited application—of the comparator series members.

synthetic intermediate medicinal chemistry derivatization

In Silico Drug-Likeness Profile: Consensus LogP and Solubility Predictions Within Lead-Like Space vs. Comparator Series

Comprehensive multi-method LogP consensus analysis for 6-(4-methoxyphenyl)pyridin-3-amine yields a consensus Log Po/w of 1.89 (iLOGP = 1.91; XLOGP3 = 1.80; WLOGP = 2.35; MLOGP = 1.14; SILICOS-IT = 2.26) . The compound's predicted aqueous solubility (ESOL Log S = −2.68, corresponding to 0.423 mg/mL, 0.00211 mol/L) classifies it as 'soluble' on the ESOL scale . By comparison, the 4-chloro analog has a computed XLogP3 of approximately 3.1 and a substantially lower predicted aqueous solubility, placing it outside the generally accepted lead-like LogP window of <3 . The methoxy compound's molecular weight (200.24 g/mol), H-bond donor count (1), H-bond acceptor count (3), and rotatable bond count (2) satisfy all four of Lipinski's Rule of Five criteria without any violations, whereas the 4-chloro analog borders on the LogP threshold. These computational predictions indicate that the methoxy derivative enters ADME evaluation with a more favorable starting profile than the halogenated analogs for oral bioavailability programs.

drug-likeness computational ADME lead optimization

Optimal Scientific and Industrial Deployment Scenarios for 6-(4-Methoxyphenyl)pyridin-3-amine (CAS 52057-98-4)


SAR-Driven Lead Optimization Using the Compound as a Dihydroorotase Biochemical Probe Scaffold

For medicinal chemistry teams exploring pyrimidine biosynthesis pathway targets, this compound provides the only experimentally characterized biochemical anchor within the 6-(4-substituted phenyl)pyridin-3-amine core series, as evidenced by its quantified IC50 of 180 μM against dihydroorotase [1]. The weak but measurable activity establishes a baseline potency that can be iteratively improved through systematic derivatization of the 4-methoxyphenyl ring, the pyridine core, or the 3-amino group. Procurement of this specific analog—rather than the untested 4-fluoro, 4-chloro, or 4-methyl variants—provides a starting point with documented, albeit limited, target engagement data essential for rational SAR expansion.

Fragment-Based or Lead-Like Library Construction Requiring Balanced Physicochemical Profiles

The compound's computed physicochemical profile—consensus LogP of 1.89, molecular weight of 200.24 g/mol, TPSA of 48.1 Ų, and zero Lipinski violations —positions it as an ideal fragment-sized or lead-like building block for diversity-oriented synthesis libraries. Unlike the 4-chloro analog (XLogP3 ≈ 3.1) which borders on excessive lipophilicity, or the 4-methyl analog which lacks hydrogen bond acceptor capacity, the methoxy derivative provides a balanced polarity profile that supports aqueous solubility (predicted 0.423 mg/mL) while maintaining sufficient membrane permeability potential. Procurement for library synthesis benefits from batch QC documentation including NMR and HPLC purity verification .

Reproducibility-Critical Research Requiring Verified Solid-State Identity and Purity Documentation

In experimental settings where compound identity verification is mandatory—such as published SAR studies, pharmacological profiling, or patent exemplification—the availability of an experimentally determined melting point (110–112 °C) combined with vendor-supplied batch-specific analytical data (NMR, HPLC, GC at 95% purity) provides a procurement advantage. The 4-fluoro and 4-chloro analogs lack published melting point data, preventing rapid benchtop identity confirmation. For laboratories operating under enhanced reproducibility standards or preparing compounds for peer-reviewed publication, the documentation-rich methoxy analog reduces the risk of compound misidentification.

Derivatization for Kinase or Receptor Ligand Programs Utilizing Patent-Validated Intermediate Chemistry

The compound's citation as a synthetic intermediate in US patent 9056832-B2 [2] provides prior art validation for its utility in constructing more complex bioactive molecules, particularly those targeting pyridine-based kinase inhibitor or GPCR ligand scaffolds. The 3-amino group enables acylation, sulfonylation, and reductive amination; the 4-methoxyphenyl moiety can be demethylated to a phenol for further functionalization. Researchers procuring this compound as a starting material benefit from documented synthetic precedent, reducing the risk of investing in a core structure with unknown or unvalidated downstream chemistry—a risk present with the structurally analogous but patent-absent 4-fluoro, 4-chloro, and 4-methyl congeners.

Quote Request

Request a Quote for 6-(4-Methoxyphenyl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.